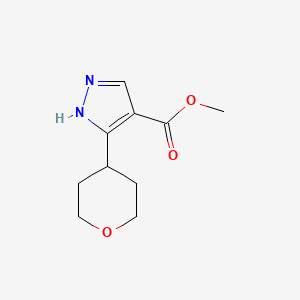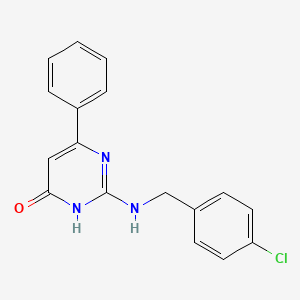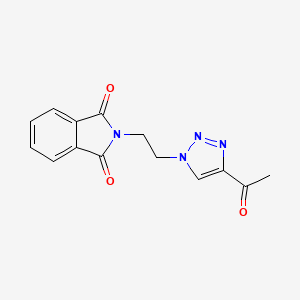
2-(2-(4-Acetyl-1H-1,2,3-triazol-1-YL)ethyl)isoindoline-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[2-(4-ACETYL-1H-1,2,3-TRIAZOL-1-YL)ETHYL]-1H-ISOINDOLE-1,3(2H)-DIONE is a compound that combines the structural features of both triazole and isoindole. Triazoles are known for their stability and biological activity, while isoindoles are recognized for their aromaticity and potential pharmacological properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-ACETYL-1H-1,2,3-TRIAZOL-1-YL)ETHYL]-1H-ISOINDOLE-1,3(2H)-DIONE typically involves the reaction of azidoacetamides with β-ketoesters and acetylacetone. This reaction is carried out under mild conditions in the presence of potassium carbonate (K₂CO₃) in dimethyl sulfoxide (DMSO), yielding the desired triazole derivatives .
Industrial Production Methods
the general approach involves large-scale synthesis using the same reaction conditions as in laboratory settings, with optimizations for yield and purity .
化学反应分析
Types of Reactions
2-[2-(4-ACETYL-1H-1,2,3-TRIAZOL-1-YL)ETHYL]-1H-ISOINDOLE-1,3(2H)-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the triazole and isoindole rings
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) and reducing agents like sodium borohydride (NaBH₄). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .
科学研究应用
2-[2-(4-ACETYL-1H-1,2,3-TRIAZOL-1-YL)ETHYL]-1H-ISOINDOLE-1,3(2H)-DIONE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antiviral, antimicrobial, and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes .
作用机制
The mechanism of action of 2-[2-(4-ACETYL-1H-1,2,3-TRIAZOL-1-YL)ETHYL]-1H-ISOINDOLE-1,3(2H)-DIONE involves its interaction with specific molecular targets and pathways. The triazole ring can form hydrogen bonds with biological targets, enhancing its binding affinity. The isoindole moiety contributes to the compound’s aromaticity and stability, facilitating its interaction with enzymes and receptors .
相似化合物的比较
Similar Compounds
1-(2-(4-CYCLOPROPYL-1H-1,2,3-TRIAZOL-1-YL)ACETYL)-4-HYDROXYPYRROLIDINE-2-CARBOXAMIDE: Known for its VHL inhibitory activity.
1-(2-(4-CYCLOPROPYL-1H-1,2,3-TRIAZOL-1-YL)ACETYL)-4-HYDROXY-N-METHYLPYRROLIDINE-2-CARBOXAMIDE: Exhibits similar biological activities.
Uniqueness
2-[2-(4-ACETYL-1H-1,2,3-TRIAZOL-1-YL)ETHYL]-1H-ISOINDOLE-1,3(2H)-DIONE is unique due to its combination of triazole and isoindole structures, which confer both stability and biological activity. This dual functionality makes it a valuable compound for various scientific and industrial applications .
属性
分子式 |
C14H12N4O3 |
|---|---|
分子量 |
284.27 g/mol |
IUPAC 名称 |
2-[2-(4-acetyltriazol-1-yl)ethyl]isoindole-1,3-dione |
InChI |
InChI=1S/C14H12N4O3/c1-9(19)12-8-17(16-15-12)6-7-18-13(20)10-4-2-3-5-11(10)14(18)21/h2-5,8H,6-7H2,1H3 |
InChI 键 |
LBFMZOMIGMIBHQ-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=CN(N=N1)CCN2C(=O)C3=CC=CC=C3C2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




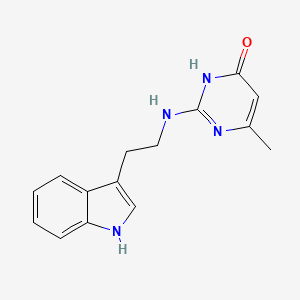
![2-[4-(1H-Imidazol-1-YL)pyrimidin-2-YL]ethanamine](/img/structure/B14868749.png)
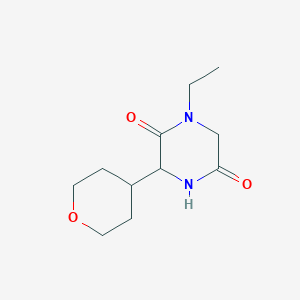
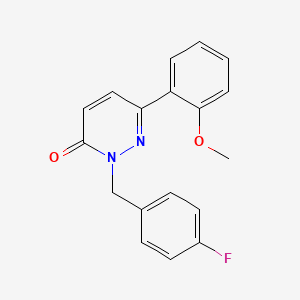
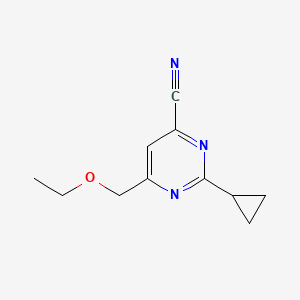
![Ethyl 4-[2-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B14868775.png)
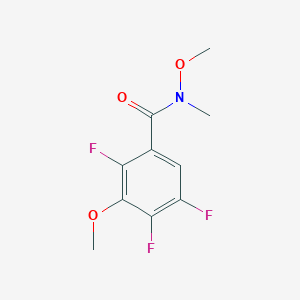
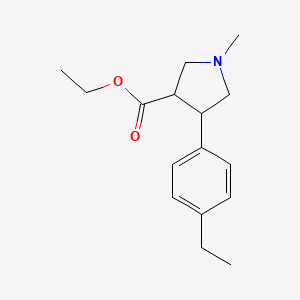
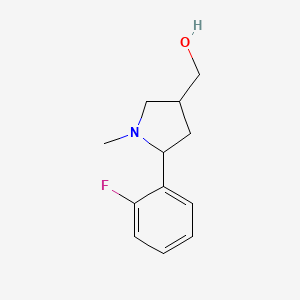
![6-amino-5-(furan-2-ylmethyl)-7-(4-oxo-3,4-dihydroquinazolin-2-yl)-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile](/img/structure/B14868795.png)
